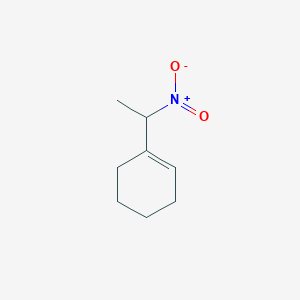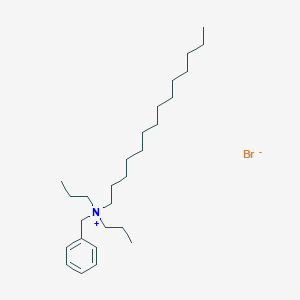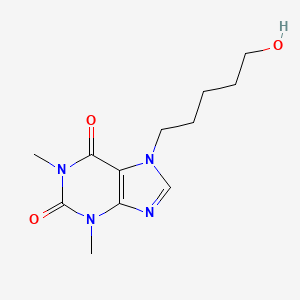![molecular formula C10H11N5O B14379770 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one CAS No. 89647-29-0](/img/structure/B14379770.png)
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a purine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The Debus-Radziszewski synthesis and the Wallach synthesis are notable methods for preparing imidazole derivatives . These methods typically involve the use of glyoxal and ammonia or other nitrogen-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-Diazole
- 2-Methylimidazole
- 4,5-Diphenylimidazole
Uniqueness
3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other imidazole derivatives, making it a valuable compound for various research applications.
Properties
CAS No. |
89647-29-0 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
3-ethyl-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C10H11N5O/c1-3-14-5-11-7-8(14)13-10-12-6(2)4-15(10)9(7)16/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
UNNNSQNPCRSXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=C3NC(=CN3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)


![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)


oxophosphanium](/img/structure/B14379739.png)


![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
